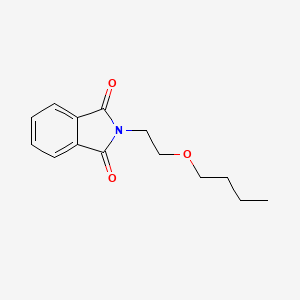

2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Butoxyethyl acetate is one of the components of Jiashi melon juice and was identified by gas chromatography-mass spectrometry-olfactometry (GC-MS-O) analysis . It stimulated the release of prostaglandin E (2), an arachidonic acid metabolite, in human epidermal keratinocytes .

Synthesis Analysis

The preparation method of 2-Butoxyethyl acetate can overcome the existing product of existing batch production technology to be needed . The method can achieve continuous production of ethylene glycol butyl ether acetate, and has the advantages of simple operation manner, greatly improved production efficiency of ethylene glycol butyl ether acetate, lowered production cost, reduced emission of solid contaminants and wastewater, and excellent large-scale industrial application value .Molecular Structure Analysis

2-Butoxyethanol is an organic compound with the chemical formula BuOC 2 H 4 OH (Bu = CH 3 CH 2 CH 2 CH 2 ). This colorless liquid has a sweet, ether-like odor, as it derives from the family of glycol ethers, and is a butyl ether of ethylene glycol .Chemical Reactions Analysis

The invention discloses a process for preparing ethylene glycol butyl ether acetate by continuous esterification reaction, which adopts ethylene glycol butyl ether and acetic acid as the raw materials .Physical And Chemical Properties Analysis

2-Butoxyethanol has a clear, colorless liquid appearance . It has a density of 0.90 g/cm3, liquid . Its melting point is −77 °C and boiling point is 171 °C .科学的研究の応用

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives, including compounds similar to 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione, have been extensively studied for their anticancer properties. These compounds demonstrate cytotoxic effects on various cancer cell lines, and their activity can be significantly influenced by the substituents attached to the isoindole-1,3(2H)-dione core. For instance, certain isoindole-1,3(2H)-dione derivatives containing silyl ether and bromine groups have shown higher anticancer activity than traditional chemotherapeutic drugs like cisplatin against specific cancer cell lines such as Caco-2 and MCF-7. This suggests the potential of such compounds as alternative chemotherapeutic agents, subject to further research and development (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020).

Electrochemical Applications

The redox behavior of isoindole-1,3(2H)-dione derivatives, including those structurally related to this compound, is of significant interest in the development of organic cathode materials for energy storage devices like lithium-ion batteries. Computational studies based on density functional theory have been employed to predict the redox potentials and acid dissociation constants of these compounds, providing valuable insights for their application in electrochemical systems. Such studies contribute to the screening and identification of promising organic molecules for use as cathode materials, offering an alternative to conventional inorganic compounds (Karlsson, Jämstorp, Strømme, & Sjödin, 2012).

Chemical Synthesis and Structural Analysis

The structural characterization of isoindole-1,3(2H)-dione derivatives, including this compound, is crucial for understanding their chemical properties and potential applications. Advanced spectroscopic techniques such as 1D, COSY, and HSQC 2D NMR spectroscopy have been utilized to confirm the identity and structure of these compounds. Such detailed structural analysis aids in the elucidation of their chemical behavior and reactivity, which is essential for their application in medicinal chemistry and material science (Dioukhane, Aouine, Nakkabi, Boukhssas, Faraj, & Alami, 2021).

Safety and Hazards

特性

IUPAC Name |

2-(2-butoxyethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-3-9-18-10-8-15-13(16)11-6-4-5-7-12(11)14(15)17/h4-7H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMTYWQRBIETCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester](/img/structure/B2970506.png)

![N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2970507.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide](/img/structure/B2970508.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2970511.png)

![4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile](/img/structure/B2970518.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2970523.png)

![4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2970525.png)

![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)

![4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2970528.png)